3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea
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Overview
Description
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea is a complex organic compound that features a piperidine ring substituted with an oxolane group and a phenylurea moiety
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been shown to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It is known that piperidine derivatives have reliable pharmacokinetic properties .
Result of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-(oxolan-3-yl)piperidin-4-amine.
Urea Formation: The piperidine intermediate is then reacted with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring would yield lactones, while reduction could yield various amines or alcohols.
Scientific Research Applications
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
1-(oxolan-3-yl)piperidin-4-amine: A precursor in the synthesis of the target compound.
Phenylurea derivatives: Compounds with similar urea moieties but different substituents on the aromatic ring.
Uniqueness
3-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-phenylurea is unique due to the combination of the oxolane-substituted piperidine and phenylurea moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(19-15-4-2-1-3-5-15)18-12-14-6-9-20(10-7-14)16-8-11-22-13-16/h1-5,14,16H,6-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAOAGJPJNRXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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